2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine
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Overview
Description
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a pyrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the pyrazolyl group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Material Science:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The chloro group can also play a role in modulating the compound’s reactivity and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
2-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyrazine: Contains a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of pyrazine and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications.
Biological Activity
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a compound belonging to the pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a chlorinated pyrazine ring substituted with a 4-methyl-1H-pyrazole moiety. This specific structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various pathogens. For instance, it exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation further underscores its potential as an antimicrobial agent.
Anticancer Activity
The compound has also shown promising results in cancer research. It was evaluated for its antiproliferative effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. Notably, it induced cell cycle arrest at the G0/G1 phase and promoted late apoptosis in A549 cells . The IC50 values for these cell lines were reported to be around 0.98 to 1.28 µM, indicating potent anticancer properties .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds within this class have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : It induces cell cycle arrest and apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Mechanism : The precise mechanism by which it exerts antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-3-(4-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3 |
InChI Key |
VRABDAQYUIUJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=CN=C2Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.